Cas no 1226450-01-6 (1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide)

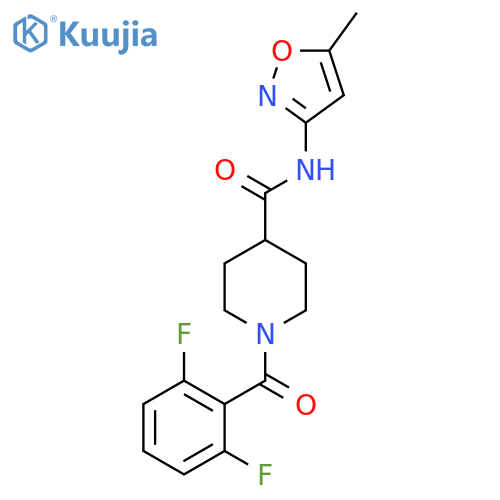

1226450-01-6 structure

商品名:1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

- 1226450-01-6

- F5871-3258

- AKOS024526228

- VU0526950-1

- SR-01000925880-1

- SR-01000925880

- 1-(2,6-difluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

- Z245732828

-

- インチ: 1S/C17H17F2N3O3/c1-10-9-14(21-25-10)20-16(23)11-5-7-22(8-6-11)17(24)15-12(18)3-2-4-13(15)19/h2-4,9,11H,5-8H2,1H3,(H,20,21,23)

- InChIKey: YRIIVMQJCTWTOZ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=C(C=1C(N1CCC(C(NC2C=C(C)ON=2)=O)CC1)=O)F

計算された属性

- せいみつぶんしりょう: 349.12379774g/mol

- どういたいしつりょう: 349.12379774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 490

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5871-3258-10mg |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

1226450-01-6 | 90%+ | 10mg |

$79.0 | 2023-11-21 | |

| Life Chemicals | F5871-3258-4mg |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

1226450-01-6 | 90%+ | 4mg |

$66.0 | 2023-11-21 | |

| Life Chemicals | F5871-3258-25mg |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

1226450-01-6 | 90%+ | 25mg |

$109.0 | 2023-11-21 | |

| Life Chemicals | F5871-3258-2mg |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

1226450-01-6 | 90%+ | 2mg |

$59.0 | 2023-11-21 | |

| Life Chemicals | F5871-3258-1mg |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

1226450-01-6 | 90%+ | 1mg |

$54.0 | 2023-11-21 | |

| Life Chemicals | F5871-3258-3mg |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

1226450-01-6 | 90%+ | 3mg |

$63.0 | 2023-11-21 | |

| Life Chemicals | F5871-3258-30mg |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

1226450-01-6 | 90%+ | 30mg |

$119.0 | 2023-11-21 | |

| Life Chemicals | F5871-3258-40mg |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

1226450-01-6 | 90%+ | 40mg |

$140.0 | 2023-11-21 | |

| Life Chemicals | F5871-3258-15mg |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

1226450-01-6 | 90%+ | 15mg |

$89.0 | 2023-11-21 | |

| Life Chemicals | F5871-3258-10μmol |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

1226450-01-6 | 90%+ | 10μmol |

$69.0 | 2023-11-21 |

1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1226450-01-6 (1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide) 関連製品

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量